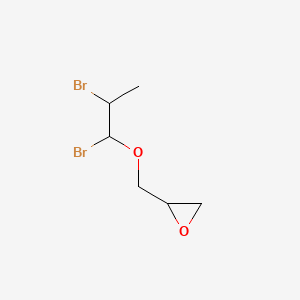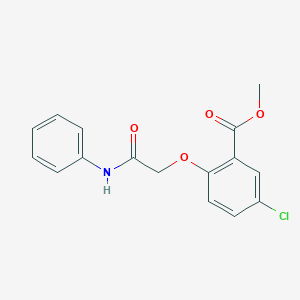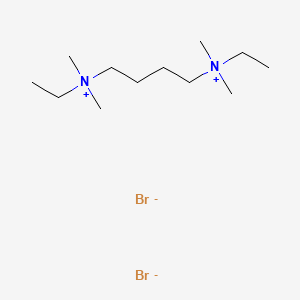
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound with the molecular formula C12H30N2.2Br. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, tetramethylenebis(ethyldimethyl-, dibromide) typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of tetramethylenebis(ethyldimethylamine) with bromine to form the dibromide salt. The reaction is carried out under controlled conditions to ensure the complete quaternization of the amine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quaternary ammonium compound into tertiary amines.
Substitution: The bromide ions can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) has a wide range of scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the production of antibacterial coatings and materials
Wirkmechanismus
The mechanism of action of ammonium, tetramethylenebis(ethyldimethyl-, dibromide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in laboratory research and industrial applications
Uniqueness
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) is unique due to its specific molecular structure, which provides distinct physicochemical properties. Its ability to act as a phase-transfer catalyst and its strong antimicrobial activity make it valuable in various applications .
Eigenschaften
CAS-Nummer |
13440-16-9 |
|---|---|
Molekularformel |
C12H30Br2N2 |
Molekulargewicht |
362.19 g/mol |
IUPAC-Name |
ethyl-[4-[ethyl(dimethyl)azaniumyl]butyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C12H30N2.2BrH/c1-7-13(3,4)11-9-10-12-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VEESEJJVUZVATI-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(C)CCCC[N+](C)(C)CC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


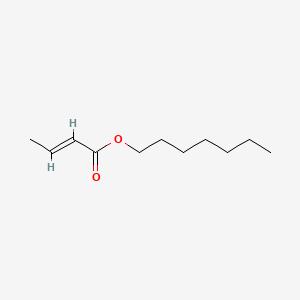
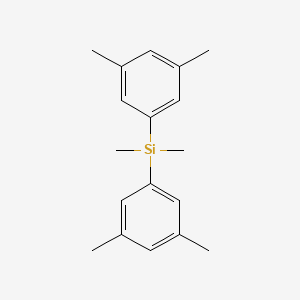
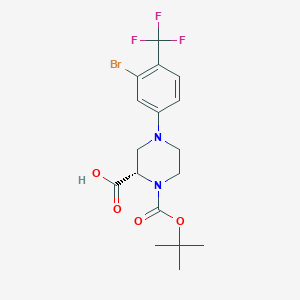
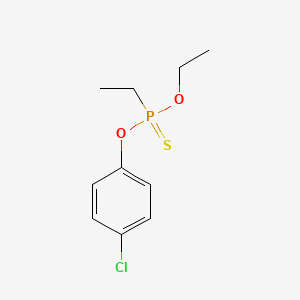
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)



![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)


